Tautomer-Selective Photochemistry: Thione vs. Thiol Triplet Quantum Yields (ΦT = 0.90 vs. 0.19)
In the 4-isomer, the thione and thiol tautomers possess distinct absorption spectra, enabling selective excitation of each form—a property absent in the 2-isomer. Laser flash photolysis (λexc = 355 nm) of the thione tautomer in protic solvents yields a triplet quantum yield ΦT = 0.90, whereas excitation of the thiol form (λexc = 308 nm) in apolar media gives ΦT = 0.19 with an additional homolytic S–H bond cleavage quantum yield ΦS-H = 0.24 [1]. By contrast, the 2-isomer (N-hydroxypyridine-2(1H)-thione) does not exhibit solvent-tunable tautomer-selective photochemistry and functions as a non-specific •OH precursor regardless of solvent [1].
| Evidence Dimension | Triplet quantum yield (thione tautomer) and triplet quantum yield (thiol tautomer) |
|---|---|
| Target Compound Data | Thione tautomer ΦT = 0.90 (λexc = 355 nm, protic solvent); Thiol tautomer ΦT = 0.19, ΦS-H = 0.24 (λexc = 308 nm, apolar solvent) |
| Comparator Or Baseline | N-Hydroxypyridine-2(1H)-thione (2-NHPT): No tautomer-selective photochemistry reported; functions as non-specific •OH generator in both aqueous and organic solvents |
| Quantified Difference | ~4.7-fold difference in ΦT between thione and thiol tautomers of 4-NHPT; 2-NHPT lacks this differential entirely |
| Conditions | Nanosecond laser flash photolysis; thione: protic solvents; thiol: apolar media; Aveline & Redmond 1999 |
Why This Matters
The ability to independently interrogate thione vs. thiol photochemistry enables mechanistic studies impossible with the 2-isomer, directly impacting experimental design in radical biology and photochemical footprinting applications.
- [1] Aveline, B.M.; Redmond, R.W. Selective Photoexcitation of the Thione and Thiol Forms of N-Hydroxypyridine-4(1H)-Thione: A Tautomeric Heteroaromatic System. J. Am. Chem. Soc. 1999, 121 (43), 9977–9985. View Source
